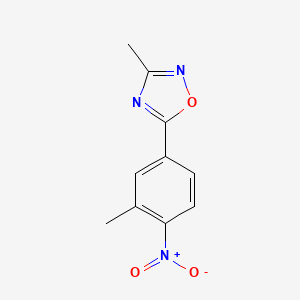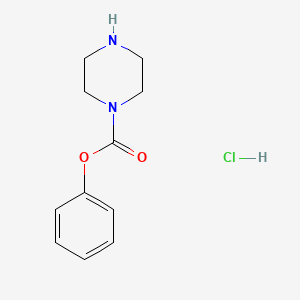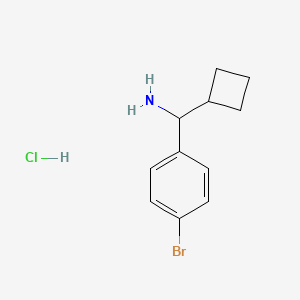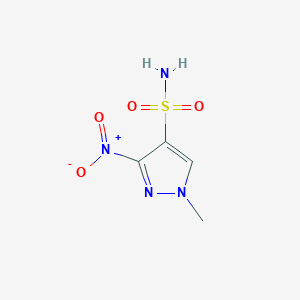![molecular formula C12H14N4O B1521287 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1036471-54-1](/img/structure/B1521287.png)
3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that combines a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving amines and aldehydes.
Construction of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is often formed through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.
Coupling of the Rings: The final step involves coupling the piperidine and oxadiazole rings with the pyridine ring. This can be achieved through various cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in interacting with specific enzymes and receptors, making it a candidate for drug development. Its ability to modulate biological pathways can be harnessed for therapeutic purposes, such as targeting specific diseases or conditions.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its interactions with biological targets suggest it could be developed into treatments for various diseases, including neurological disorders, cancers, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with unique properties. Its structural features allow for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in critical metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[5-(Piperidin-2-yl)-1,2,4-thiadiazol-3-yl]pyridine: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
3-[5-(Piperidin-2-yl)-1,2,4-triazol-3-yl]pyridine: Contains a triazole ring, offering different reactivity and biological activity.
3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine lies in its combination of the piperidine, oxadiazole, and pyridine rings. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-piperidin-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-7-14-10(5-1)12-15-11(16-17-12)9-4-3-6-13-8-9/h3-4,6,8,10,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOADWPCYWPCEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)

![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)




![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)



